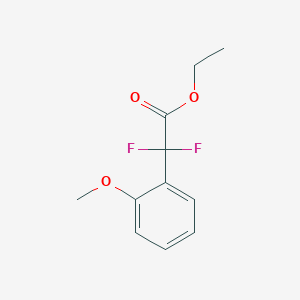

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate

Description

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate (CAS: 1150164-80-9) is a fluorinated ester characterized by a difluoroacetate backbone and a 2-methoxyphenyl substituent. This compound is synthesized via visible-light-induced radical cascade reactions involving ethyl bromodifluoroacetate and o-hydroxyaryl enaminones under Ru(bpy)₃Cl₂ catalysis . It is a white solid with a molecular formula of C₁₁H₁₂F₂O₃ and a molecular weight of 242.21 g/mol . Its structural uniqueness lies in the ortho-methoxy group, which introduces steric and electronic effects that influence reactivity and physical properties.

Propriétés

IUPAC Name |

ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-3-16-10(14)11(12,13)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZZZXOHDXPMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674963 | |

| Record name | Ethyl difluoro(2-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-80-9 | |

| Record name | Benzeneacetic acid, α,α-difluoro-2-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl difluoro(2-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Esterification and Decarboxylation

Key Step: Conversion of fluorinated acids or their derivatives into the target ester.

Method: Saponification of ethyl α,α-difluoroaryl acetates using potassium hydroxide (KOH) in ethanol, followed by decarboxylation to yield the corresponding difluoroaryl methyl or ethyl esters.

Reaction Conditions: Typically performed at room temperature or slightly elevated temperatures (~80°C), with the reaction monitored via NMR or TLC to confirm completion. Post-reaction purification involves silica gel chromatography.

Example: Saponification of ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate yields the potassium salt, which upon decarboxylation provides the desired ester.

Key Step: Introduction of the 2-methoxyphenyl group via cross-coupling or substitution reactions.

Method: Suzuki-Miyaura coupling using phenylboronic acids or their derivatives with fluorinated intermediates, catalyzed by palladium complexes under inert atmospheres.

Reaction Conditions: Reactions are performed in solvents like DME or DMF at elevated temperatures (~80°C), with bases such as K₂CO₃ or Na₂CO₃, under nitrogen or argon.

Outcome: Efficient formation of the target compound with high yields, as demonstrated in the synthesis of complex fluorinated aromatic esters.

Final Ester Formation

Key Step: Esterification of fluorinated acids with ethanol or other alcohols.

Method: Direct esterification using ethyl bromodifluoroacetate or ethyl chlorodifluoroacetate in the presence of catalysts or under photochemical activation.

Reaction Conditions: Reactions often employ blue LED irradiation to promote fluorination and esterification simultaneously, in solvents such as DMSO or acetonitrile, at temperatures around 90°C.

Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures to isolate pure ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate.

Data Table: Summary of Preparation Methods

Research Findings and Notes

Photochemical Activation: Using blue LED light has shown to enhance fluorination efficiency, reducing reaction times and improving yields (Source,).

Catalysts and Reagents: Palladium-catalyzed cross-couplings are effective for aromatic substitutions, while fluorinating agents like Selectfluor provide regioselectivity and high fluorination efficiency.

Purification Techniques: Column chromatography on silica gel remains the standard for isolating pure compounds, with solvent systems tailored to compound polarity.

Reaction Monitoring: TLC, NMR spectroscopy (¹H, ¹³C, ¹⁹F), and GC-MS are routinely employed to monitor reaction progress and confirm product structures.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The difluoroacetate moiety can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are commonly used.

Substitution Reactions: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the fluorine atoms.

Major Products Formed

Hydrolysis: Ethanol and 2,2-difluoro-2-(2-methoxyphenyl)acetic acid.

Substitution Reactions: Products depend on the nucleophile used; for example, amines can form corresponding amides.

Applications De Recherche Scientifique

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate has several scientific research applications:

Medicinal Chemistry: The difluoroacetate moiety suggests potential as an enzyme inhibitor, interacting with enzymes involved in cellular metabolism.

Material Science: The fluorine atoms and ester functionality can influence properties like thermal stability and electrical conductivity, making it useful in material science research.

Organic Synthesis: It serves as a building block for synthesizing more complex molecules, with the difluoroacetate group providing a reactive site for further chemical transformations.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate with structurally similar difluoroacetate esters:

Key Observations:

- Electron-withdrawing groups (e.g., nitro in 243656-25-9) enhance electrophilicity but may reduce thermal stability compared to electron-donating methoxy groups .

- Physical Properties: Chromenone derivatives (e.g., 6-methoxy-4-oxo-chromenyl) exhibit higher melting points (86.6–87.3°C) due to increased molecular rigidity .

Commercial Availability and Demand

- Nitro- and fluoro-substituted analogs are more widely available, reflecting broader industrial use .

Activité Biologique

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound features a difluorinated acetic acid derivative with a methoxyphenyl substituent. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoro group increases the compound's ability to form strong hydrogen bonds and electrostatic interactions with target proteins, potentially leading to:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.

- Modulation of Protein Function : By binding to proteins, it can alter their activity and influence cellular signaling pathways.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- Non-Small Cell Lung Cancer (NSCLC) : In vitro studies showed that this compound inhibits cell proliferation and induces apoptosis in NSCLC cell lines. It was found to suppress the EGFR/PI3K/AKT/mTOR signaling pathway, which is critical for tumor growth and survival .

| Cell Type | IC50 (µM) | Effect |

|---|---|---|

| NSCLC Cells | 0.5 | Inhibition of proliferation |

| Normal Lung Cells | >10 | Low toxicity |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may reduce inflammatory markers in various cell types, suggesting potential applications in treating inflammatory diseases.

Case Studies

-

Study on NSCLC : A study conducted on NSCLC cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and migration. The underlying mechanism was linked to the suppression of key signaling pathways associated with cancer progression .

- Methodology : The study utilized both in vitro assays and xenograft models to assess the efficacy of the compound.

- Results : Tumor growth was significantly inhibited in vivo, supporting the compound's potential as an anticancer agent.

- Inflammation Model : Another research focused on the anti-inflammatory properties of this compound showed a marked decrease in cytokine levels in treated macrophages compared to controls. This suggests that this compound could be beneficial in managing chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or esterification. A common approach involves reacting 2-methoxyphenylacetic acid derivatives with ethyl chlorofluoroacetate in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Solvents like DMF or THF are used at 60–80°C for 12–24 hours. Yield optimization requires strict control of moisture and stoichiometric ratios of fluorinating agents (e.g., Selectfluor®) .

- Key Parameters : Reaction time, temperature, and catalyst selection (e.g., phase-transfer catalysts) critically impact purity. Post-synthesis purification via column chromatography (hexane/ethyl acetate) is standard .

Q. How is the structural integrity of this compound validated?

- Analytical Techniques :

- NMR : NMR confirms the presence of two equivalent fluorine atoms (δ ≈ -110 to -120 ppm). NMR identifies the methoxy group (δ ~3.8 ppm) and ethyl ester protons (δ 1.2–4.3 ppm) .

- FTIR : Peaks at ~1740 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-F), and 2850 cm⁻¹ (O-CH₃) .

- Mass Spectrometry : Molecular ion [M+H]⁺ matches the theoretical molecular weight (C₁₁H₁₁F₂O₃: 254.08 g/mol) .

Q. What role does the difluoroacetate moiety play in modulating the compound’s reactivity?

- Mechanistic Insight : The electron-withdrawing difluoro group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis or aminolysis). This property is exploited in prodrug design, where esterase-mediated cleavage releases active metabolites .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?

- Troubleshooting Strategy :

Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).

Verify solvent effects; deuterated solvents like CDCl₃ may induce slight shifts.

Check for diastereomeric impurities via chiral HPLC if asymmetric centers are present .

- Case Study : A 5 ppm deviation in NMR was traced to residual moisture forming HF, altering fluorine environments .

Q. What strategies optimize the compound’s stability in biological assays?

- Stabilization Methods :

- Use protease inhibitors in cell-based assays to prevent ester hydrolysis.

- Store solutions in anhydrous DMSO at -20°C to minimize degradation.

- Employ liposomal encapsulation to enhance plasma half-life in in vivo studies .

Q. How does the 2-methoxyphenyl group influence binding interactions in enzyme inhibition studies?

- Structure-Activity Relationship (SAR) :

- The methoxy group participates in π-π stacking with aromatic residues (e.g., tyrosine in kinase active sites).

- Fluorine atoms form polar interactions with backbone amides, improving binding affinity (ΔG ~ -2.3 kcal/mol via docking simulations) .

- Experimental Validation : Competitive inhibition assays (e.g., IC₅₀ determination) using purified enzymes (e.g., COX-2) confirm potency .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Scale-Up Considerations :

- Transition from batch to flow chemistry for better heat/mass transfer.

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to retain >99% ee .

- Case Study : A 10× scale-up led to racemization; switching to low-temperature (-30°C) conditions resolved the issue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.